![molecular formula C23H21N3O2 B607588 3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide CAS No. 951654-29-8](/img/structure/B607588.png)
3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide
Übersicht
Beschreibung
The compound “3’-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1’-biphenyl]-2-carboxamide” is a complex organic molecule. It is related to Olmesartan Impurity 5, which is chemically known as 1-(4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazol-5-yl)ethan-1-one .
Molecular Structure Analysis
Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones . The specific structure of the compound is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- Synthesis Pathways : Research on similar compounds includes studies on their synthesis and chemical characterization. For instance, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis of related compounds through various condensation reactions and characterizations by IR, 1HNMR, 13C-NMR, and Mass analysis (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological and Pharmacological Studies
- Inhibitor Potentials and Pharmacokinetics : The compound's close relatives have been investigated for their role as inhibitors in various biological processes. For example, Teffera et al. (2013) discussed a compound's pharmacokinetics, identifying it as a selective inhibitor with potential cancer treatment applications (Teffera et al., 2013).
- Molecular Docking Studies : Some studies focused on molecular docking, which is crucial for understanding how these compounds interact with biological targets. Sedlák et al. (2008) conducted molecular docking studies to explore the potential biological applications of similar compounds (Sedlák, Drabina, Lánský, & Svoboda, 2008).
Application in Disease Treatment and Prevention
- Cardioprotective Agents : Cheng et al. (2006) discovered compounds related to 3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide that can act as cardioprotective agents, indicating potential applications in heart disease treatment (Cheng et al., 2006).
- α-Glucosidase Inhibitors : Şenkardeş, Kulabaş, and Kucukguzel (2022) synthesized derivatives with similar structures and assessed their α-glucosidase inhibitory activity, suggesting potential use in diabetes management (Şenkardeş, Kulabaş, & Kucukguzel, 2022).
Advanced Imaging and Diagnostic Applications
- PET Tracer Development : Liu et al. (2012) worked on developing PET tracers using similar compounds, which could be significant in diagnostic imaging, especially in neurology (Liu et al., 2012).
Material Science and Engineering
- Synthesis for Material Science Applications : Bhaskar et al. (2019) focused on synthesizing and characterizing compounds similar to 3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide, which could have implications in material science (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Banakara Vijaykumar, 2019).
Eigenschaften
IUPAC Name |
2-[3-[5-(2-hydroxypropan-2-yl)benzimidazol-1-yl]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-23(2,28)16-10-11-21-20(13-16)25-14-26(21)17-7-5-6-15(12-17)18-8-3-4-9-19(18)22(24)27/h3-14,28H,1-2H3,(H2,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUVTIGDGKTSAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CC=CC=C4C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.